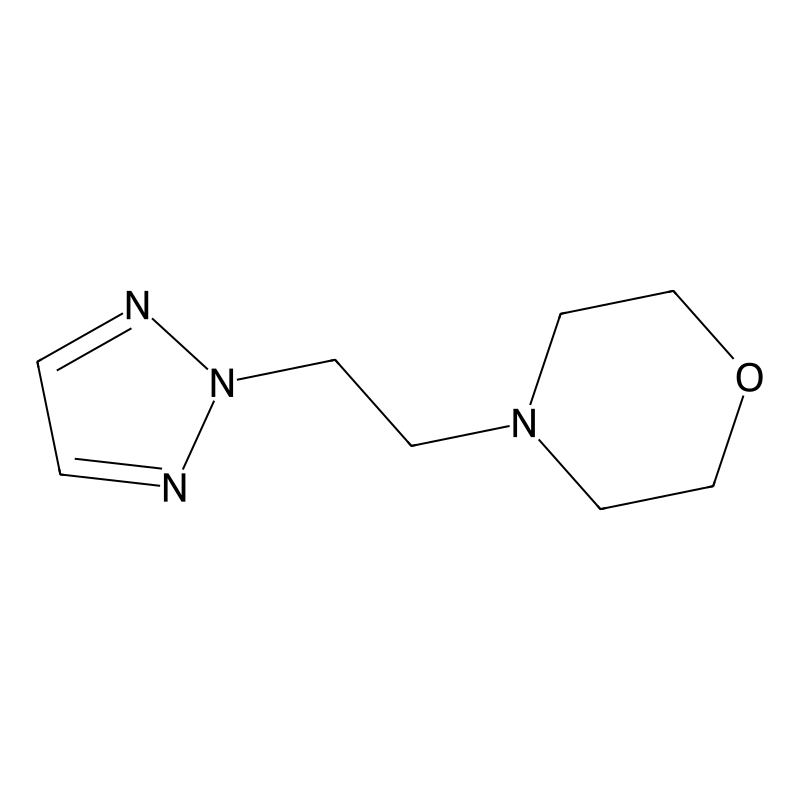

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anticancer Agents

Therapeutic Applications

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science . Adverse events such as hepatotoxicity and hormonal problems lead to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Orexin Receptor Antagonist

4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a key fragment of the single orexin receptor antagonist ACT-539313 . A vastly improved 2nd generation process for the large-scale manufacturing of this compound has been developed through an Ullmann–Goldberg coupling from 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole .

Fluorescent Compounds

Triazoles are known to be used in the creation of fluorescent compounds . These compounds have a variety of applications, including biological imaging, chemical sensing, and optoelectronic devices .

Corrosion Inhibitors

Triazoles and their derivatives can act as corrosion inhibitors . They are often used to protect metals and alloys from corrosion in various environments.

Dyestuffs and Photostabilizers

Triazoles are used in the production of dyestuffs and photostabilizers . They are used in various industries, including textiles, plastics, and coatings.

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine is a chemical compound characterized by the presence of a morpholine ring and a 1,2,3-triazole moiety. The morpholine structure contributes to its potential as a pharmacophore, while the triazole group is known for its diverse biological activities. This compound exhibits a unique combination of functionalities that can be leveraged for various applications in medicinal chemistry and material science.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, which may lead to the formation of more reactive intermediates or oxidized derivatives.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, potentially modifying the triazole or morpholine functionalities.

- Substitution Reactions: Nucleophilic and electrophilic substitutions are feasible due to the presence of various functional groups. For instance, nucleophilic substitution can occur with sodium hydroxide, while electrophilic substitution may involve halogens.

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine has been investigated for its biological activities, particularly its antimicrobial properties. Triazole derivatives are known to exhibit significant activity against various pathogens, including bacteria and fungi. For instance, compounds containing triazole rings have shown efficacy against Mycobacterium tuberculosis and other resistant strains .

In vitro studies have indicated that this compound may inhibit specific enzymes associated with bacterial metabolism, showcasing potential as an antimicrobial agent . Additionally, the morpholine component may enhance membrane permeability, improving the bioavailability of the active compound.

The synthesis of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine typically involves multi-step organic reactions:

- Formation of the Triazole Ring: This is commonly achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Attachment of the Ethyl Group: This step may involve nucleophilic substitution or other coupling reactions to introduce the ethyl chain linking the morpholine and triazole.

- Incorporation of Morpholine: Morpholine can be introduced via nucleophilic substitution reactions with suitable electrophiles.

- Purification: Final products are often purified using techniques like column chromatography to ensure high yield and purity .

The unique structure of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine allows for various applications:

- Pharmaceuticals: Given its biological activity, it can serve as a lead compound in drug development aimed at treating infections caused by resistant bacteria.

- Agricultural Chemicals: Its antimicrobial properties may be exploited in developing new agrochemicals for crop protection.

- Material Science: The compound's unique structural features may also find applications in creating novel materials with specific electronic or optical properties.

Interaction studies involving 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine have focused on its binding affinity to various biological targets. Molecular docking studies have demonstrated that this compound can effectively bind to enzyme active sites critical for bacterial survival . The presence of hydrogen bonds and hydrophobic interactions enhances its binding efficiency, making it a promising candidate for further development as an antimicrobial agent.

Several compounds share structural similarities with 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(1H-1,2,3-triazol-4-yl)morpholine | Morpholine + 1H-triazole | Exhibits different biological activity profiles |

| 5-(4-morpholinophenyl)-1H-1,2,3-triazole | Morpholine + phenyl group + triazole | Enhanced solubility and bioactivity |

| 4-(5-methylthiazol-2-yl)morpholine | Morpholine + thiazole | Potential anti-parasitic properties |

| 4-(benzylthio)-N-(1H-1,2,3-triazol-4-yl)morpholine | Morpholine + benzylthio + triazole | Improved stability and efficacy against fungi |

These compounds highlight the versatility of morpholine and triazole derivatives in medicinal chemistry. Each compound's unique combination of functional groups contributes to distinct biological activities and potential applications.